5-Cyano-6-oxo-1,6-dihydropyridin-2-yl 2,4-dichlorobenzoate
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Overview
Description
5-Cyano-6-oxo-1,6-dihydropyridin-2-yl 2,4-dichlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyano group, a pyridinone ring, and a dichlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-6-oxo-1,6-dihydropyridin-2-yl 2,4-dichlorobenzoate typically involves the reaction of 5-cyano-6-oxo-1,6-dihydropyridine with 2,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, maintaining strict temperature control, and ensuring the purity of the starting materials. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-6-oxo-1,6-dihydropyridin-2-yl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-Cyano-6-oxo-1,6-dihydropyridin-2-yl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyano-6-oxo-1,6-dihydropyridin-2-yl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The cyano group and the pyridinone ring are key functional groups that contribute to its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl thioacetic acid
- 3-(5-Cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid
- 2-{[(6-Oxo-1,6-dihydropyridin-3-yl)methyl]amino}-N-[4-propyl-3-fluorophenyl]acetamide
Uniqueness
5-Cyano-6-oxo-1,6-dihydropyridin-2-yl 2,4-dichlorobenzoate is unique due to the presence of the dichlorobenzoate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
103792-64-9 |
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Molecular Formula |
C13H6Cl2N2O3 |
Molecular Weight |
309.10 g/mol |
IUPAC Name |
(5-cyano-6-oxo-1H-pyridin-2-yl) 2,4-dichlorobenzoate |
InChI |
InChI=1S/C13H6Cl2N2O3/c14-8-2-3-9(10(15)5-8)13(19)20-11-4-1-7(6-16)12(18)17-11/h1-5H,(H,17,18) |
InChI Key |
NAGJAWKHGJECIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)OC2=CC=C(C(=O)N2)C#N |
Origin of Product |
United States |
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